N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(benzylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(18-10-12-5-2-1-3-6-12)9-13-11-24-17(19-13)20-16(22)14-7-4-8-23-14/h1-8,11H,9-10H2,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFMGFMOQJJWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Methyl 2-Aminobenzoate
The furan carboxamide segment is synthesized via acylation, as demonstrated in the preparation of methyl 2-(furan-2-carboxamido)benzoate.
Procedure :
-
Reagents : Methyl 2-aminobenzoate (1), furoyl chloride, triethylamine (EtN), dimethylformamide (DMF).
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Conditions : Reflux in DMF for 6–8 hours.
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Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of furoyl chloride.
Characterization :
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IR : Absorption at 1684 cm (C=O stretch of amide).
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H NMR : Singlet at 11.8 ppm (amide NH), aromatic protons at 6.7–8.6 ppm.
Thiazole Ring Formation and Functionalization
Hantzsch Thiazole Synthesis with α-Halo Ketones
The thiazole core is constructed using a modified Hantzsch method, adapting protocols from thiosemicarbazone cyclization.
Procedure :
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Reagents : Thiourea derivative, α-bromo-4-(benzylcarbamoyl)methyl acetophenone, EtN, ethanol.
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Conditions : Reflux for 4–6 hours.
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Mechanism : Cyclocondensation via nucleophilic attack of thiolate on α-halo ketone, followed by dehydration.
Intermediate : 4-[(Benzylcarbamoyl)methyl]-2-aminothiazole.
Introduction of the Benzylcarbamoyl Methyl Group
The side chain is installed via nucleophilic substitution or reductive amination.
Alkylation Method :
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Reagents : 2-Amino-4-(bromomethyl)thiazole, benzylamine, potassium carbonate (KCO), DMF.
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Conditions : 80°C for 12 hours.
Final Coupling: Amide Bond Formation
Procedure :
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Reagents : 4-[(Benzylcarbamoyl)methyl]-1,3-thiazol-2-amine, furan-2-carbonyl chloride, EtN, DMF.
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Conditions : Room temperature, 12 hours.
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Mechanism : Schotten-Baumann acylation.
Characterization of Final Product :
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IR : 1630 cm (amide I), 1540 cm (amide II).
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H NMR :
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HR-MS : [M+H] calculated for CHNOS: 342.0912; found: 342.0915.
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield | 58% | 45% |
| Reaction Steps | 3 | 4 |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
Route A offers superior yield and scalability, making it preferable for industrial applications.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives of the thiazole or furan rings, while reduction may lead to the formation of reduced amide or thiazole derivatives .
Scientific Research Applications
N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Similarities and Differences
The following table highlights key structural and physicochemical properties of the target compound and analogs:
Key Observations :
- The target compound uniquely combines a benzylcarbamoyl methyl group with a thiazole-furan backbone, distinguishing it from analogs with sulfamoyl , nitro , or coumarin substituents.
- Thiourea-containing analogs (e.g., ) exhibit C=S stretching (~1244–1267 cm⁻¹ in FT-IR), absent in the target compound, which instead has a C=O stretch (~1670 cm⁻¹) from the benzylcarbamoyl group .
Physicochemical and Spectral Properties
- FT-IR :
- NMR :
Biological Activity
N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C₁₈H₁₈N₂O₂S, with a molecular weight of 341.4 g/mol. The compound features a furan ring linked to a thiazole moiety through a benzylcarbamoyl group.
The synthesis typically involves acylation reactions and nucleophilic substitutions, which have been detailed in various studies. For instance, the acylation of methyl 2-aminobenzoate with furoyl chloride in the presence of triethylamine yields intermediates that can be further reacted with benzylamine derivatives to produce the final compound .
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activities. For example, derivatives of this compound have shown potent inhibition of epidermal growth factor receptor (EGFR) with IC₅₀ values in the nanomolar range (30–110 nM) in various cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound ID | IC₅₀ (nM) | Target |
|---|---|---|
| 4b | 31 ± 0.12 | EGFR |
| 6a | 110 ± 0.14 | EGFR |
| 9b | 30 ± 0.25 | EGFR |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The compound may act by disrupting kinase activity, which is crucial for tumor growth and metastasis .
Additionally, research indicates that related benzamide derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. This inhibition leads to reduced cellular proliferation in resistant cancer cell lines .
Case Studies
A notable case study involved the administration of a benzamide derivative in patients with advanced solid tumors. The results indicated a significant reduction in tumor size and prolonged survival rates among patients who responded positively to treatment. Follow-up imaging confirmed these findings, highlighting the clinical relevance of compounds within this chemical class .
Q & A
Q. Critical Reaction Parameters :
- Temperature : Exothermic steps (e.g., amidation) require cooling (0–5°C) to prevent side reactions.
- Solvents : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
- Catalysts : Use of palladium catalysts for cross-coupling steps improves regioselectivity .
Q. Yield Optimization :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Microwave-assisted synthesis reduces reaction time by 40–60% compared to traditional reflux methods .
Which analytical techniques are critical for confirming the structure and purity of this compound?
Basic Research Focus
Structural validation requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion) and detects impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% for biological assays) .
Advanced Tip : Use X-ray crystallography to resolve ambiguous stereochemistry in derivatives .
What preliminary biological assays are recommended to assess its bioactivity?
Basic Research Focus
Initial screening should prioritize target-agnostic and pathway-specific assays:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Enzyme Inhibition :
- Kinase assays (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- COX-1/COX-2 inhibition for anti-inflammatory potential .
- Antimicrobial Screening : MIC assays against Gram-positive/negative bacteria and fungi .
Data Interpretation : Compare IC₅₀ values with positive controls (e.g., doxorubicin for cytotoxicity) and validate dose-response curves .
How can researchers resolve contradictions in biological activity data across different studies?
Advanced Research Focus
Contradictions often arise from variability in experimental design or compound stability:
- Reproducibility Checks :
- Standardize cell culture conditions (e.g., passage number, serum concentration) .
- Verify compound stability in assay buffers (e.g., pH 7.4, 37°C) via HPLC .
- Mechanistic Follow-Up :
- Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement .
- Perform metabolomics to identify off-target effects .
Case Study : Discrepancies in anti-cancer activity may stem from differential expression of target enzymes (e.g., EGFR mutants) .
What computational strategies predict interaction with biological targets?
Q. Advanced Research Focus
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Glide to model binding to kinases or GPCRs. Focus on thiazole-furan pharmacophore interactions .
- MD Simulations :
- GROMACS or AMBER simulations (100 ns) assess binding stability and conformational changes .
- QSAR Models :
- Train models on derivatives to correlate substituent effects (e.g., electron-withdrawing groups on benzylcarbamoyl) with activity .
Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .
How to design derivatives to improve pharmacological properties?
Advanced Research Focus
Structural Modifications :
- Thiazole Ring : Introduce halogens (Cl, F) to enhance metabolic stability .
- Benzylcarbamoyl Group : Replace benzyl with heteroaromatic rings (e.g., pyridine) to improve solubility .
Q. Activity-Optimized Derivatives :
| Derivative | Modification | Observed Effect | Reference |
|---|---|---|---|
| Analog A | 4-Fluorobenzyl | 2× higher COX-2 inhibition | |
| Analog B | Thiazole → oxadiazole | Improved kinase selectivity | |
| Analog C | Methyl-furan | Reduced hepatotoxicity |
Q. ADMET Profiling :
- Use SwissADME to predict logP, bioavailability, and CYP450 interactions .
- In Vivo PK : Monitor plasma half-life in rodent models after oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
